molecular formula C9H9NO2 B1300890 5-Methoxyoxindole CAS No. 7699-18-5

5-Methoxyoxindole

Cat. No. B1300890
CAS RN: 7699-18-5
M. Wt: 163.17 g/mol
InChI Key: DFGZEOUBIHLXFD-UHFFFAOYSA-N
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Description

5-Methoxyoxindole, also known as 5-methoxy-1,3-dihydro-2H-indol-2-one, is a compound with the molecular weight of 163.18 . It is typically white to pale yellow, red to brown, or gray in color .


Synthesis Analysis

The synthesis of 5-Methoxyoxindole from 5-Methoxy-2-oxindole involves the chlorination of 5-Methoxy-2-oxindole with triphenylphosphine-carbontetrachloride in acetonitrile. This is followed by the catalytic reduction of a chlorine atom, resulting in a total yield of 66% .


Molecular Structure Analysis

The IUPAC name of 5-Methoxyoxindole is 5-methoxy-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-9(11)10-8/h2-5,10-11H,1H3 .


Physical And Chemical Properties Analysis

5-Methoxyoxindole has a molecular weight of 163.18 . The physical form is white to pale yellow, red to brown, or gray .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 5-Methoxyoxindole, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been shown to have anti-inflammatory properties . This suggests that 5-Methoxyoxindole could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . This suggests that 5-Methoxyoxindole could potentially be used in cancer treatment.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that 5-Methoxyoxindole could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that 5-Methoxyoxindole could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that 5-Methoxyoxindole could potentially be used in the treatment of microbial infections.

Safety And Hazards

5-Methoxyoxindole is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Indole derivatives, including 5-Methoxyoxindole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

5-methoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGZEOUBIHLXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363834
Record name 5-Methoxyoxindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyoxindole

CAS RN

7699-18-5
Record name 5-Methoxyoxindole
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Record name 5-Methoxyoxindole
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Record name 5-Methoxyoxindole
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Synthesis routes and methods I

Procedure details

A mixture of 5-methoxyisatin (5.0 g) and 30 ml of hydrazine hydrate was refluxed for 15 minutes. The reaction mixture was cooled to room temperature and 50 ml of water was added. The mixture was extracted 3 times with 25 ml of ethyl acetate, the organic layers combined, dried over anhydrous sodium sulfate and concentrated to give a yellow solid. The solid was stirred in ethyl acetate and 1.1 g of insoluble material removed by vacuum filtration and saved. This material proved to be 2-hydrazinocarbonylmethyl-4-anisidine. The filtrate was concentrated and chromatographed on silica gel eluting with ethyl acetate:hexane 1:1 to give 0.7 g of 5-methoxy-2-oxindole as a dirty yellow solid. The 1.1 g of 2-hydrazinocarbonylmethyl-4-anisidine was refluxed for 1 hour in 20 ml of 1 N sodium hydroxide. The mixture was cooled, acidified to pH 2 with concentrated hydrochloric acid and extracted 3 times with 25 ml of ethyl acetate. The organic extracts were combined, washed with brine, dried over anhydrous sodium sulfate and concentrated to give 0.8 g of 5-methoxy-2-oxindole as a dirty yellow solid. The combined yield was 1.5 g or 33%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-methoxyisatin (10.62 g, 60 mmol) in DMSO (30 mL) was added N2H4.xH2O (hydrazine hydrate, 6 mL, 120 mmol) dropwise over 5 min (exothermic). After addition, the resulting mixture was heated at 140° C. (oil temp.) for 2 h and then cooled to rt. After diluting with H2O (30 mL), 6 M HCl (12 mL, 72 mmol) was added and the resulting mixture was stirred for 1 h at rt. Ice (30 mL) was added and the reaction mixture was stirred O/N at rt. The precipitate formed was collected by suction filtration, rinsed with H2O, then dried to give the 5-methoxyoxindole (6.523 g) as a brown solid. (about 10% impurity being the oxime from starting material 5-methoxyisatin) 1H NMR (400 MHz, d6-DMSO) 6.78 (s, 1H), 6.85 (s, 1H), 6.72-6.79 (m, 2H), 3.39 (s, 3H); ESI 164.0 [M+H]+, calcd for [C9H9NO2+H]+ 164.1.
Quantity
10.62 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
M Pallavicini, E Valoti, L Villa, P Lianza - Tetrahedron: Asymmetry, 1994 - Elsevier
… dimethylation of 3-cyanomethyl-5-methoxyoxindole (3) and successive hydrogenation of the cyano group gave 1,3-dimethyl-3-(2-aminoethyl)-5-methoxyoxindole (5), which was …
Number of citations: 30 www.sciencedirect.com
AH Beckett, RW Daisley, J Walker - Tetrahedron, 1968 - Elsevier
A series of oxindole derivatives substituted in the aromatic ring and their N-Me homologues has been prepared. The effects of position and nature of substituents on the IR, NMR and UV …
Number of citations: 126 www.sciencedirect.com
A Brossi, Q Yu, W Luo, Y Li - Heterocycles, 1993 - cir.nii.ac.jp
Progress towards a Practical Total Synthesis of Calabar Alkaloids: Total Synthesis of (-)-Esermethole and (-)-Physovenol Methyl Ether from (3S)-1,3-Dimethyl-3-carboxymethyl-5-methoxyoxindole …
Number of citations: 41 cir.nii.ac.jp
M Pallavicini, E Valoti, L Villa, I Resta - Tetrahedron: Asymmetry, 1994 - Elsevier
… 1,3-dimethyl5-methoxyoxindole … of 1,3-dimethyl-5-methoxyoxindole 3 from N-methyl-p-anisidine 2, (2) the asymmetric alkylatian at C(3) of the indolic intermediate 3 with the chloroacetyl …
Number of citations: 45 www.sciencedirect.com
QS YU, YIQUN LI, WEIM LUO… - Heterocycles (Sendai …, 1993 - pascal-francis.inist.fr
(S)-1,3-dimethyl-3-hydroxy-5-methoxyoxindole: by-product in the synthesis of physostigmine … (S)-1,3-dimethyl-3-hydroxy-5-methoxyoxindole: by-product in the …
Number of citations: 7 pascal-francis.inist.fr
AH Beckett, DM Morton - Journal of Pharmacy and …, 1966 - academic.oup.com
Isomeric methoxyoxindoles are metabolised by rats, guinea-pigs and rabbits to phenolic metabolites by O-demethylation and hydroxylation. This has been shown by comparison of the …
Number of citations: 3 academic.oup.com
TBK Lee, GSK Wong - The Journal of Organic Chemistry, 1991 - ACS Publications
… (3S)-l,3-Dimethyl-3-(/9-aminoethyl)-5-methoxyoxindole [(S)-6], To a mixture containing 5.0 g … (3S)-l,3-Dimethyl-3-[j9-[(methoxycarbonyl)amino]ethyl]-5-methoxyoxindole [(S)-7]. To a …
Number of citations: 162 pubs.acs.org
RJS Beer, HF Davenport, A Robertson - Journal of the Chemical …, 1953 - pubs.rsc.org
… Acta, 1948, 31, 1381) and regarded by them as 5-methoxyoxindole is clearly Ei-hydroxyoxindole, as suggested by Julian (" Heterocyclic Compounds," John Wley and Sons, New York, …
Number of citations: 20 pubs.rsc.org
PG Gassman, BW Cue Jr, TY Luh - The Journal of Organic …, 1977 - ACS Publications
A new method has been developed for the conversion of anilines into isatins. The general process utilizes our efficient method for the conversion of anilines into 3-methylthiooxindoles, …
Number of citations: 128 pubs.acs.org
S Seshadri, MS Sardessai, AM BETRABET - INDIAN JOURNAL OF CHEMISTRY …, 1969
Number of citations: 20

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